

Introduction

Compound of Interest

Compound Name:	Methyl 2-fluoro-5-iodobenzoate
Cat. No.:	B1593011

The molecular formula C₈H₆FI₂O₂ corresponds to methyl 5-fluoro-2-iodobenzoate, an ester derivative of 5-fluoro-2-iodobenzoic acid.^[1] While this ester isomers.^{[2][3][4][5]} These isomers are highly valuable, multi-functional building blocks in organic synthesis, medicinal chemistry, and materials science.

This guide provides an in-depth exploration of the fluoro-iodobenzoic acid isomers, focusing on their precise IUPAC nomenclature, comparative physicochemical properties, and reactivity to construct complex molecular architectures.

Part 1: IUPAC Nomenclature and Isomerism of Fluoro-Iodobenzoic Acids

The systematic naming of these compounds follows the IUPAC rules for substituted benzoic acids. The carbon atom of the carboxylic acid group is designated as C-1.

The molecular formula C₇H₄FI₂O₂ can correspond to several structural isomers, each with distinct chemical properties and reactivity profiles. The most common isomers are:

Table 1: Key Isomers of Fluoro-Iodobenzoic Acid

IUPAC Name	CAS Number
2-Fluoro-4-iodobenzoic acid	124700-40-9
2-Fluoro-5-iodobenzoic acid	124700-41-0
3-Fluoro-4-iodobenzoic acid	825-98-9
4-Fluoro-2-iodobenzoic acid	56096-89-0
4-Fluoro-3-iodobenzoic acid	403-18-9
5-Fluoro-2-iodobenzoic acid	52548-63-7

```
graph "Fluoro_Iodobenzoic_Acid_Isomers" {
    layout=neato;
    node [shape=none, image="https://latex.codecogs.com/svg.latex?\dpi{150}\color{white}X", label=""];
    // Define nodes with chemical structures
    node_2F4I [pos="0,3!", label=<<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/compound/124700-40-9" alt="Chemical structure of 2-fluoro-4-iodobenzoic acid" data-bbox="100 350 250 450"/></TD></TR>>];
    node_2F5I [pos="3,1.5!", label=<<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/compound/124700-41-0" alt="Chemical structure of 2-fluoro-5-iodobenzoic acid" data-bbox="280 350 430 450"/></TD></TR>>];
    node_3F4I [pos="3,-1.5!", label=<<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/compound/825-98-9" alt="Chemical structure of 3-fluoro-4-iodobenzoic acid" data-bbox="460 350 610 450"/></TD></TR>>];
    node_4F2I [pos="0,-3!", label=<<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/compound/56096-89-0" alt="Chemical structure of 4-fluoro-2-iodobenzoic acid" data-bbox="100 480 250 580"/></TD></TR>>];
    node_4F3I [pos="-3,-1.5!", label=<<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/compound/403-18-9" alt="Chemical structure of 4-fluoro-3-iodobenzoic acid" data-bbox="280 480 430 580"/></TD></TR>>];
    node_5F2I [pos="-3,1.5!", label=<<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/compound/52548-63-7" alt="Chemical structure of 5-fluoro-2-iodobenzoic acid" data-bbox="460 480 610 580"/></TD></TR>>];
}
```

Caption: Common structural isomers of fluoro-iodobenzoic acid.

Part 2: Comparative Physicochemical Properties

The substitution pattern on the benzene ring significantly influences the physical and chemical properties of each isomer. These differences are critical for their use in various applications.

Table 2: Physicochemical Data of Fluoro-Iodobenzoic Acid Isomers

Property	2-Fluoro-4-iodobenzoic acid	2-Fluoro-5-iodobenzoic acid
Appearance	White powder	White powder
Melting Point (°C)	-	164-168[8][9]
Boiling Point (°C)	324.7 (Predicted)	324.7 (Predicted)[9]
Solubility	Insoluble in water[9]	-

Expertise & Experience Insights: The position of the electron-withdrawing fluorine and iodine atoms relative to the carboxylic acid group modulates the polarizable, offers a site for halogen bonding interactions, which can be exploited in crystal engineering and supramolecular chemistry.

Part 3: Synthesis and Chemical Reactivity

The synthesis of fluoro-iodobenzoic acids often involves multi-step sequences starting from readily available precursors. The choice of synthetic route

Example Synthetic Protocol: Synthesis of 2-Fluoro-4-iodobenzoic Acid

A common laboratory-scale synthesis involves the oxidation of the corresponding toluene derivative.[11]

Objective: To synthesize 2-fluoro-4-iodobenzoic acid from 2-fluoro-4-iodotoluene.

Materials:

- 2-fluoro-4-iodotoluene (1 equivalent)
- Potassium permanganate (KMnO₄) (4 equivalents, potentially in portions)
- Pyridine
- Water
- 6N Hydrochloric acid (HCl)
- Ethyl acetate
- Magnesium sulfate (MgSO₄)
- Diatomaceous earth

Step-by-Step Methodology:

- Reaction Setup: In a round-bottom flask, prepare an aqueous suspension of 2-fluoro-4-iodotoluene (e.g., 21.18 mmol) and pyridine (e.g., 317.77 mL of a 6M solution).
- Oxidation: Add potassium permanganate (e.g., 84.74 mmol) to the suspension. Heat the reaction mixture to 70°C with continuous stirring.
- Monitoring: Monitor the reaction progress (e.g., by TLC). If the reaction is incomplete, an additional portion of potassium permanganate (e.g., 21.18 mmol) can be added.
- Workup - Filtration: Upon completion, filter the hot mixture through a pad of diatomaceous earth. Wash the filter cake sequentially with water and ethyl acetate.
- Workup - Extraction: Separate the aqueous and organic layers of the filtrate. Acidify the aqueous phase with 6N HCl to a pH of approximately 1. Allow the mixture to stand until the solid precipitates.
- Isolation: Collect the precipitated solid by filtration. Extract the remaining aqueous phase three times with ethyl acetate.
- Drying and Concentration: Combine the organic extracts and the initially filtered solid. Dry the combined organic solution over anhydrous MgSO₄, filter, and wash with ethyl acetate.
- Purification & Characterization: The resulting solid can be further purified if necessary (e.g., by recrystallization). The product identity and purity should be confirmed by NMR and mass spectrometry.

2-Fluoro-4-iodotoluene

KMnO₄, Pyridine
Water, 70°C

Oxidative

Caption: General workflow for the synthesis of 2-fluoro-4-iodobenzoic acid.

Reactivity and Strategic Use

The true power of these molecules lies in the differential reactivity of their functional groups:

- Carboxylic Acid: Undergoes standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.
- Carbon-Iodine Bond: This is the most versatile site for synthetic elaboration. The C-I bond is highly susceptible to a wide range of palladium-catalyzed cross-coupling reactions.
- Carbon-Fluorine Bond: The C-F bond is generally robust and unreactive under typical cross-coupling conditions, making it a stable substituent that can be easily substituted or removed.

Part 4: Applications in Drug Discovery and Advanced Synthesis

Fluoro-iodobenzoic acids are not end-products but crucial intermediates for building complex, high-value molecules.

Scaffolds for Bioactive Heterocycles

These compounds serve as ideal starting points for constructing bicyclic heterocyclic systems. For example, 4-fluoro-2-iodobenzoic acid can be used to synthesize various heterocycles, and the reaction temperature can be controlled to favor one cyclization pathway over another (5-exo-dig vs. 6-endo-dig), demonstrating the fine-tuned control that can be achieved.

Precursors to Hypervalent Iodine Reagents

Certain isomers, like 4-fluoro-2-iodobenzoic acid, are employed in the synthesis of pseudocyclic benziodoxole tosylates. These are hypervalent iodine reagents that are highly reactive and selective.

Role in Pharmaceutical Development

The introduction of fluorine is a well-established strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties.^[12] For example, 4-fluoro-2-iodobenzoic acid has been used in the development of certain anti-diabetic drugs.^{[13][14]} By analogy, the fluoro-iodobenzoic acids represent a valuable toolbox for medicinal chemists to create novel pharmaceuticals.

Caption: Conceptual flow from a fluoro-iodobenzoic acid building block to a drug candidate.

Conclusion

The molecular formula C8H6FIO2 directs us to the important class of fluoro-iodobenzoic acids and their derivatives. These compounds are far more orthogonal chemical transformations, allowing for the controlled and efficient synthesis of complex molecular targets. A thorough understanding of the

References

- Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [\[Link\]](#)
- PubChem. 4-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 12520164. [\[Link\]](#)
- PubChem. 2-Fluoro-4-iodobenzoic acid | C7H4FIO2 | CID 2774516. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Organic Synthesis with 3-Fluoro-4-iodobenzoic Acid. [\[Link\]](#)
- Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. [\[Link\]](#)
- [No Title Found]
- [No Title Found]
- PubChem. CID 57020623 | C8H20N4O2. [\[Link\]](#)

- IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Chapter P-7 RADICALS, IONS, AND RELATED CONCEPTS
- MDPI. Energetic and Spectroscopic Properties of the Low-Lying Isomers of C5H: A High-Level Ab Initio Study. [\[Link\]](#)
- PubChem. CID 91524829 | C8H17-. [\[Link\]](#)
- PubMed. Applications of fluorine-containing amino acids for drug design. [\[Link\]](#)
- Spectroscopy Online. The Infrared Spectroscopy of Alkenes. [\[Link\]](#)
- NIST. Mass spectra of C5H8 isomers. [\[Link\]](#)
- ACS Catalysis. Regio- and Enantioselective Pictet–Spengler Reaction of α -Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. [\[Link\]](#)
- PubChem. CID 5475338 | C6H6NO2. [\[Link\]](#)
- ResearchGate. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones | Request PDF. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of 2-Fluoro-5-iodobenzoic Acid. [\[Link\]](#)
- Google Patents. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
- ChemBK. 2-FLUORO-5-IODOBENZOIC ACID. [\[Link\]](#)
- PubChem. 5-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 13158583. [\[Link\]](#)
- ammonium iodide. 2-Fluoro-4-iodoaniline CAS # : 29632-74-4. [\[Link\]](#)
- NIST. Benzene, (1,2-dichloro-1,2,2-trifluoroethyl)-2,4,5-trifluoro. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemscene.com [chemscene.com]
- 2. 5-Fluoro-2-iodobenzoic acid 97 52548-63-7 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 5-Fluoro-2-iodobenzoic acid | 52548-63-7 [chemicalbook.com]
- 5. 5-Fluoro-2-iodobenzoic acid | C7H4FIO2 | CID 13158583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. nbino.com [nbino.com]
- 8. nbino.com [nbino.com]
- 9. chembk.com [chembk.com]
- 10. 4-Fluoro-2-iodobenzoic acid 97 56096-89-0 [sigmaaldrich.com]
- 11. 2-FLUORO-4-IODOBENZOIC ACID | 124700-40-9 [chemicalbook.com]
- 12. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. calibrechem.com [calibrechem.com]
- 14. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Introduction: Decoding the Molecular Formula C8H6FIO2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/introduction-decoding-molecular-formula-c8h6fio2/]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.